N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide
Description
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O5S/c23-17-5-10-20(11-6-17)32(30,31)25-13-1-2-16-14-18(7-12-21(16)25)24-22(27)15-3-8-19(9-4-15)26(28)29/h3-12,14H,1-2,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKCRUMJCDFBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a compound of significant interest due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21FN2O4S
- Molar Mass : 416.47 g/mol
- Melting Point : 134-135°C
- Solubility : Soluble in DMSO (≥40 mg/mL)
- Density : 1.43±0.1 g/cm³ (predicted)
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide acts primarily as an antagonist at the CRTH2 receptor. This receptor is involved in various inflammatory processes and has been implicated in conditions such as asthma and allergic rhinitis. The compound exhibits a concentration-dependent inhibition of the binding of labeled prostaglandin D2 (PGD2) to CRTH2 transfectants, with an effective concentration (EC50) value of approximately 2.7 nM .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit PGD2-induced calcium mobilization in CRTH2 transfectants with an IC50 value of 30 nM . Additionally, it effectively blocks the migration of eosinophils induced by PGD2, indicating its potential use in treating allergic conditions.
In Vivo Studies
In vivo experiments involving systemic administration in animal models have shown that N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide can reverse social interaction deficits induced by tumors in mice . This suggests its potential neuroprotective effects and ability to influence behavior related to anxiety and depression.
Case Studies
Several studies have focused on the therapeutic potential of compounds related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide:
-
Study on Eosinophil Migration :
- Objective : To evaluate the effects on eosinophil migration.
- Findings : The compound significantly inhibited PGD2-induced migration with an IC50 of 170 nM, demonstrating its potential as an anti-allergic agent.
- Behavioral Impact Study :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | EC50/IC50 Values | Notable Effects |
|---|---|---|---|
| N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide | CRTH2 antagonist | EC50 = 2.7 nM; IC50 = 30 nM (Ca²⁺ mobilization) | Inhibits eosinophil migration |
| Ramatroban | CRTH2 antagonist | IC50 = 100 nM (binding) | Reverses social interaction deficits |
| Other sulfonamide derivatives | Various | Varies widely | Generally lower potency compared to N-(1-((4-fluorophenyl)sulfonyl)... |
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison with Analogous Compounds
*Calculated or inferred from molecular formulas.
Key Observations:
Sulfonamide vs.
Heterocyclic Cores: The tetrahydroquinoline core in the target compound differs from triazole (e.g., ) or pyrimidine (e.g., ) analogs, which may alter solubility and pharmacokinetic profiles.
Fluorine Substitution: The 4-fluorophenylsulfonyl group is shared with compounds in , suggesting improved metabolic stability compared to non-fluorinated sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
